molecular formula C9H11N3 B3350252 1-Hydrazinyl-3,4-dihydroisoquinoline CAS No. 26406-38-2

1-Hydrazinyl-3,4-dihydroisoquinoline

Cat. No.: B3350252
CAS No.: 26406-38-2
M. Wt: 161.2 g/mol
InChI Key: XEGRMRPYXFRYBK-UHFFFAOYSA-N
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Description

1-Hydrazinyl-3,4-dihydroisoquinoline is a versatile dihydroisoquinoline derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. The dihydroisoquinoline scaffold is a privileged structure in alkaloid synthesis and pharmaceutical development, known for its presence in compounds with significant biological profiles . The reactive hydrazinyl group at the C1 position makes this compound a highly valuable precursor for the synthesis of complex nitrogen-containing heterocycles. It readily undergoes condensation reactions with various carbonyl compounds, including diketones, to form azine and hydrazone derivatives . This reactivity enables researchers to efficiently construct diverse libraries of polyheterocyclic systems, which are core structures in many drug discovery programs . The compound serves as a fundamental building block for accessing novel molecular architectures with potential applications in developing anticancer agents and other pharmacologically active molecules . Research Applications: Synthetic Intermediate: Serves as a versatile building block for the preparation of complex heterocyclic compounds, including annulated isoquinoline systems . Medicinal Chemistry: Used in the exploration of novel compounds for pharmaceutical research, building upon the known biological importance of the tetrahydroisoquinoline core . Methodology Development: Applicable in the development of new synthetic methodologies, such as annulation and cyclization reactions . Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroisoquinolin-1-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGRMRPYXFRYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493129
Record name 1-Hydrazinyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26406-38-2
Record name 1-Hydrazinyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the 3,4 Dihydroisoquinoline Core in Heterocyclic Chemistry

The 3,4-dihydroisoquinoline (B110456) scaffold is a prominent structural motif found in a vast array of natural products, particularly isoquinoline (B145761) alkaloids, and synthetic compounds of medicinal importance. mdpi.com This heterocyclic system is essentially a fusion of a benzene (B151609) ring and a dihydropyridine (B1217469) ring. Its significance stems from its presence in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.

The inherent structural features of the 3,4-dihydroisoquinoline core, including its aromatic and partially saturated rings, provide a three-dimensional framework that can effectively interact with various biological targets. This has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The substitution pattern on this core can be readily modified, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their biological activity.

Key to its versatility is the reactivity of the imine (C=N) bond within the dihydroisoquinoline ring, particularly at the C1 position. This position is susceptible to nucleophilic attack, making it a valuable handle for the introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.net Common synthetic strategies for accessing this core include the Bischler-Napieralski and Pictet-Spengler reactions, which have been refined over the years to allow for the preparation of a wide range of substituted derivatives. mdpi.comorganic-chemistry.org

Overview of Hydrazinyl Moieties in Organic Synthesis

The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. It is a derivative of hydrazine (B178648) (H2N-NH2) and is characterized by the presence of two adjacent nitrogen atoms, which are both nucleophilic. This unique electronic structure makes the hydrazinyl moiety a valuable building block for the construction of a wide variety of nitrogen-containing heterocyclic compounds.

Hydrazinyl groups can readily react with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are stable intermediates that can undergo further cyclization reactions to generate five- and six-membered heterocyclic rings such as pyrazoles, pyridazines, and triazines. researcher.life The reactivity of the hydrazinyl group is central to many named reactions in organic chemistry and is a cornerstone of combinatorial chemistry and drug discovery programs. mdpi.com

Furthermore, the hydrazinyl moiety can act as a dinucleophile, reacting with bifunctional electrophiles to construct larger, more complex ring systems. Its ability to participate in cyclocondensation reactions makes it an indispensable tool for synthetic chemists aiming to create novel molecular frameworks with potential applications in materials science and medicinal chemistry.

Historical Context and Evolution of Research on the Compound and Its Derivatives

Research on isoquinoline (B145761) alkaloids has a long and rich history, dating back to the isolation of morphine from the opium poppy in the early 19th century. This discovery spurred extensive investigations into the chemical constituents of various plants, leading to the identification of thousands of isoquinoline alkaloids with a wide range of structural diversity and biological activities.

The focus on the 3,4-dihydroisoquinoline (B110456) core as a synthetic target gained momentum as chemists sought to create analogues of naturally occurring alkaloids with improved pharmacological properties. The development of synthetic methodologies like the Bischler-Napieralski and Pictet-Spengler reactions in the late 19th and early 20th centuries were pivotal in this endeavor. organic-chemistry.org

While early research was heavily focused on the alkaloids themselves, the mid-20th century saw a growing interest in the synthesis and reactivity of simpler, non-natural isoquinoline derivatives. The exploration of introducing various functional groups at the C1 position of the 3,4-dihydroisoquinoline ring became a fertile area of research.

The specific investigation of 1-hydrazinyl-3,4-dihydroisoquinoline appears to be a more recent development, likely emerging from the broader interest in using hydrazinyl-substituted heterocycles as synthons for creating fused heterocyclic systems. The potential for this compound to serve as a precursor to novel polycyclic aromatic compounds, such as pyrazolo[5,1-a]isoquinolines, has driven much of the contemporary research interest. These fused systems are of interest due to their potential as novel scaffolds in drug discovery. nih.gov

Current Research Landscape and Emerging Directions for the Compound

Classical Approaches

The classical syntheses of 3,4-dihydroisoquinolines have remained cornerstones of organic synthesis for over a century. These reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions, provide reliable access to the DHIQ core and its tetrahydroisoquinoline precursors.

Bischler-Napieralski Reaction and its Adaptations

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is one of the most frequently used methods for synthesizing 3,4-dihydroisoquinoline derivatives. organic-chemistry.orgwikipedia.org It involves the intramolecular cyclodehydration of β-phenylethylamides, typically under acidic conditions, to yield the corresponding DHIQ. wikipedia.org The reaction is a type of electrophilic aromatic substitution. wikipedia.org The substituent at the 1-position of the resulting DHIQ is determined by the acyl group of the starting amide. Therefore, to synthesize a 1-substituted DHIQ, the corresponding N-(2-phenylethyl)acyl amide is required as the precursor. rsc.org

Precursor Phenylethylamide Preparation and Cyclization Conditions

The standard substrate for the Bischler-Napieralski reaction is a β-phenylethylamide, which is an amide derivative of a β-phenylethylamine. organic-chemistry.orgorganicreactions.org The cyclization is achieved by heating the amide with a dehydrating agent. organicreactions.org Historically, reagents like phosphorus pentoxide (P₂O₅) or anhydrous zinc chloride (ZnCl₂) were used at high temperatures, though these conditions sometimes resulted in low yields. organicreactions.org

Modern protocols widely employ phosphorus oxychloride (POCl₃), often in a refluxing inert solvent such as toluene (B28343) or xylene. organic-chemistry.orgwikipedia.org Other effective dehydrating agents and conditions include:

Polyphosphoric acid (PPA). wikipedia.org

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, which allows for milder reaction conditions. organic-chemistry.org

A combination of P₂O₅ in refluxing POCl₃, which is particularly effective for substrates that lack activating groups on the phenyl ring. wikipedia.org

The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich benzene (B151609) ring to close the DHIQ ring. organic-chemistry.orgwikipedia.org

Interactive Data Table: Bischler-Napieralski Reaction Conditions

Precursor Type Dehydrating Agent Solvent Temperature Notes
β-phenylethylamides POCl₃, P₂O₅, ZnCl₂ Toluene, Xylene, or neat Reflux The most common and classical conditions. organic-chemistry.orgorganicreactions.orgwikipedia.org
β-phenylethylamides Tf₂O, 2-chloropyridine Dichloromethane 0 °C to warm Milder conditions, short reaction times. organic-chemistry.org
β-phenylethylcarbamates Tf₂O, PPA - Varies Alternative precursors to amides. wikipedia.org
Influence of Substituents on Reaction Efficiency and Yield

The efficiency of the Bischler-Napieralski reaction is significantly influenced by the electronic nature of substituents on the aromatic ring of the β-phenylethylamide precursor. The reaction is an electrophilic aromatic substitution, meaning it is most effective when the benzene ring is activated by electron-donating groups (EDGs). wikipedia.org

Activating Groups: The presence of EDGs, such as methoxy (-OCH₃) or hydroxy (-OH) groups, on the aromatic ring enhances the nucleophilicity of the ring, facilitating the cyclization and generally leading to higher yields under milder conditions. wikipedia.org

Deactivating Groups: Substrates lacking electron-donating groups are less reactive and require more forceful conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, to achieve cyclization. wikipedia.org

Regiochemistry: When a meta-substituted phenylethylamide is used, the cyclization typically occurs at the para-position relative to the activating group, following standard electrophilic substitution patterns. wikipedia.org However, anomalous cyclizations have been observed, where under certain conditions (e.g., using P₂O₅ exclusively instead of POCl₃), cyclization can occur at an unexpected position. wikipedia.org

Microwave-Assisted Synthetic Protocols

To improve reaction times and yields, microwave-assisted organic synthesis has been applied to the Bischler-Napieralski reaction. organic-chemistry.org Microwave irradiation can rapidly heat the reaction mixture to the required temperature, often leading to cleaner reactions and easier purification. wikipedia.org This protocol has been successfully used to generate libraries of substituted 3,4-dihydroisoquinolines. organic-chemistry.org The use of superheated solvents under microwave conditions is a viable alternative to traditional high-temperature refluxing. organic-chemistry.org

Pictet-Spengler Reaction Variants for Dihydroisoquinoline Precursors

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov Crucially, this reaction typically produces 1,2,3,4-tetrahydroisoquinolines (THIQs), not dihydroisoquinolines directly. wikipedia.orgnih.gov The resulting THIQs, however, are direct precursors to DHIQs via a subsequent dehydrogenation step. organic-chemistry.org

The reaction is mechanistically similar to the Mannich reaction. wikipedia.org It proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring. wikipedia.orgyoutube.com For the synthesis of tetrahydroisoquinoline, the reaction conditions are generally harsher than for indole-based substrates, often requiring refluxing with strong acids like hydrochloric acid or trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net Chemoenzymatic one-pot processes have also been developed, where a laccase/TEMPO system oxidizes a benzylic alcohol to an aldehyde in situ, which then undergoes a phosphate-mediated Pictet-Spengler reaction with a β-phenylethylamine to form the THIQ. mdpi.com

Dehydrogenation Strategies from Tetrahydroisoquinolines

The conversion of 1,2,3,4-tetrahydroisoquinolines (THIQs) to 3,4-dihydroisoquinolines (DHIQs) is a key oxidative transformation. organic-chemistry.org This step is necessary when the synthetic route, such as the Pictet-Spengler reaction, yields the fully saturated heterocyclic ring. A variety of methods exist for this partial dehydrogenation.

Selective dehydrogenation can be challenging, as over-oxidation can lead to the fully aromatized isoquinoline (B145761) product. researchgate.net Recent methods have focused on achieving high selectivity for the DHIQ product.

Photocatalysis: Copper nanoparticles supported on novel frameworks have been shown to selectively catalyze the dehydrogenation of THIQ to DHIQ with high selectivity (98%) under mild, eco-friendly conditions. researchgate.net Other photocatalysts have also been investigated for this transformation. researchgate.net

Electrochemical Dehydrogenation: Anodic oxidation provides a method for the selective partial dehydrogenation of THIQs. In the presence of nitric acid, the DHIQ product is protonated, making it less susceptible to further oxidation and thus preserving the desired dihydroisoquinoline. researchgate.net

Interactive Data Table: Dehydrogenation of THIQ to DHIQ

Reagent/Method Catalyst Conditions Selectivity Notes
Photocatalysis Cu NPs@framework Room Temp, Air, Light High (98% for DHIQ) Eco-friendly and highly selective method. researchgate.net

Elemental Sulfur-Mediated Dehydrogenation

The use of elemental sulfur as a reagent in the functionalization of N-heterocycles is a well-established practice. While direct, high-yield dehydrogenation of tetrahydroisoquinolines to 3,4-dihydroisoquinolines using solely elemental sulfur as the oxidant is not the most common method, sulfur can participate in related oxidative processes. For instance, research has shown that elemental sulfur can be used in the selective oxidative sulfenylation at the β-position (C-4) of N-heterocycles. researchgate.net Historically, stoichiometric oxidants such as sulfur have been employed for the oxidation of cyclic amines to imines, though these methods can generate undesirable waste products. dicp.ac.cn More recent metal-free dehydrogenation techniques have been developed that rely on solvents like dimethyl sulfoxide (B87167) (DMSO) under aerobic conditions, which avoids the use of traditional, potentially harmful reagents. arkat-usa.org

Catalytic Dehydrogenation Methods

Catalytic dehydrogenation offers a more atom-economical and environmentally benign alternative to stoichiometric oxidants for synthesizing 3,4-dihydroisoquinolines from 1,2,3,4-tetrahydroisoquinoline (B50084) precursors. A significant challenge in this area is controlling the reaction to prevent over-oxidation to the fully aromatic isoquinoline.

Recent advancements have focused on developing highly selective catalysts. One notable method employs a palladium on carbon (Pd/C) catalyst modified with hydrated potassium phosphate (B84403) (K₃PO₄·3H₂O). dicp.ac.cn This system demonstrates excellent chemoselectivity for the partial dehydrogenation of 1-substituted-1,2,3,4-tetrahydroisoquinolines, effectively suppressing further dehydroaromatization. dicp.ac.cn Conducting the reaction under an oxygen atmosphere can further enhance the selectivity, achieving a high ratio of the desired imine (dihydroisoquinoline) to the isoquinoline byproduct. dicp.ac.cn The heterogeneous nature of this catalyst also allows for its recovery and reuse. dicp.ac.cn

Metal-free catalysts have also emerged as a powerful alternative. Nitrogen and phosphorus co-doped porous carbon materials (NPCH) have been successfully used for the oxidative dehydrogenation of various N-heterocycles, including tetrahydroisoquinolines. rsc.org These catalysts show high activity and selectivity for producing both partially and fully dehydrogenated products, depending on the substrate. rsc.org Furthermore, photocatalysis presents another innovative approach. Using visible light and a photocatalyst, 1,2,3,4-tetrahydroisoquinoline can be converted to 3,4-dihydroisoquinoline under mild, ambient conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for Tetrahydroisoquinoline Dehydrogenation This table is interactive. Users can sort columns by clicking on the headers.

Catalyst System Precursor Product Key Features Reference
K₃PO₄·3H₂O-modified Pd/C 1-Substituted-1,2,3,4-tetrahydroisoquinoline 1-Substituted-3,4-dihydroisoquinoline High chemoselectivity; suppresses aromatization; reusable heterogeneous catalyst. dicp.ac.cn
N,P-co-doped Carbon (NPCH) 1,2,3,4-Tetrahydroisoquinoline derivatives 3,4-Dihydroisoquinolines & Isoquinolines Metal-free; high activity and selectivity; applicable to various N-heterocycles. rsc.org
ZnIn₂S₄ (Photocatalyst) 1,2,3,4-Tetrahydroisoquinoline 3,4-Dihydroisoquinoline Operates under visible light at room temperature; eco-friendly conditions. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are instrumental in rapidly generating libraries of complex molecules from simple precursors.

Three-Component Synthesis of Substituted 3,4-Dihydroisoquinolines

A straightforward and convenient method for synthesizing 1-substituted 3,4-dihydroisoquinolines involves a three-component reaction. One such approach is the [2+2+2] cyclization of an alkyl- or alkoxybenzene with an aldehyde (like isobutyraldehyde) and a nitrile in the presence of a strong acid. researchgate.net This method facilitates the construction of the 3,4-dihydroisoquinoline core with substitution at the 1- and 3-positions in a single operation. For example, the reaction between veratrole, isobutyraldehyde, and various nitriles yields 1-substituted-3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolines. researchgate.net

Table 2: Examples of Three-Component Synthesis of 3,4-Dihydroisoquinoline Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Benzene Derivative Aldehyde Nitrile (R-CN) Product (1-R-3,4-dihydroisoquinoline derivative) Reference
Veratrole Isobutyraldehyde Acetonitrile 1,3,3-Trimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline researchgate.net
Veratrole Isobutyraldehyde Thioacetamide 1-Methyl-3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline researchgate.net
p-Xylene Isobutyraldehyde Acetonitrile 1,3,3,5,8-Pentamethyl-3,4-dihydroisoquinoline researchgate.net

Ugi Reaction Incorporations for Derivative Synthesis

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. wikipedia.orgorganic-chemistry.org This reaction can be ingeniously applied to generate complex derivatives based on the isoquinoline framework.

While a classic Ugi reaction involving a 3,4-dihydroisoquinoline (acting as the imine component) typically yields 1,2,3,4-tetrahydroisoquinoline-1-carboxamide (B2911459) derivatives, post-Ugi transformations enable the synthesis of other important scaffolds. A notable example involves a copper-catalyzed cascade reaction following an initial Ugi-4CR. acs.org In this strategy, Ugi adducts derived from 2-halobenzoic acids, ammonia, an aldehyde, and an isocyanide undergo an intramolecular cyclization to construct highly substituted isoquinolin-1(2H)-one-4-carboxylic acids. acs.org This demonstrates the power of combining MCRs with subsequent catalytic steps to access diverse and privileged chemical structures. acs.org

Contemporary and Novel Synthetic Routes

Modern organic synthesis continues to provide innovative methods for constructing heterocyclic systems with high precision and efficiency.

Directed ortho-Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG), which contains a heteroatom that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org This generates a stabilized aryllithium intermediate that can react with various electrophiles to introduce substituents with high regiocontrol.

This methodology has been effectively applied to the synthesis of the 3,4-dihydroisoquinoline skeleton. For instance, the ortho-directing capacity of a fluorine atom has been utilized in the synthesis of 8-fluoro-3,4-dihydroisoquinoline. dntb.gov.uaresearchgate.net Similarly, N-(tert-butoxycarbonyl)-2-methylbenzylamines can be converted into a dilithio species. This intermediate, upon reaction with an electrophile like DMF, cyclizes to form a 3-hydroxy-1,2,3,4-tetrahydroisoquinoline, which can then be dehydrated to the corresponding 1,2-dihydroisoquinoline. cdnsciencepub.com These examples highlight the utility of DoM in building the core isoquinoline structure with specific substitution patterns that are difficult to achieve through classical electrophilic substitution. wikipedia.orgresearchgate.net

Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation Reactions

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of various heterocyclic scaffolds, including dihydroisoquinolines. These reactions often proceed through tandem mechanisms, where multiple bond-forming events occur in a single pot, enhancing efficiency. While direct silver-catalyzed hydrazination of the C1-position of a dihydroisoquinoline precursor to yield this compound is not extensively documented, the principles of silver-catalyzed tandem cycloisomerization/hydroarylation reactions offer a conceptual framework for its potential synthesis.

Typically, these reactions involve the activation of a C-H or C-X bond by a silver catalyst, followed by an intramolecular cyclization and subsequent hydroarylation. For the synthesis of 1-substituted dihydroisoquinolines, a plausible strategy would involve a silver-catalyzed reaction of a suitably functionalized phenethylamine (B48288) derivative. For instance, a terminal alkyne-substituted phenethylamine could undergo a silver-catalyzed cycloisomerization. The subsequent introduction of a hydrazine moiety could potentially be achieved through a hydroamination-type reaction with a protected hydrazine derivative.

While specific examples for the direct synthesis of this compound using this method are scarce in the literature, related silver-catalyzed syntheses of other substituted dihydroisoquinolines have been reported. These precedents suggest that with appropriate ligand and reaction condition optimization, a silver-catalyzed tandem approach could be a viable, yet underexplored, route to the target compound.

Synthesis via Aza-Electrocyclization Pathways

Aza-electrocyclization reactions represent another sophisticated avenue for the construction of nitrogen-containing heterocycles like 3,4-dihydroisoquinolines. These reactions are a type of pericyclic reaction where a conjugated system containing a nitrogen atom undergoes cyclization upon thermal or photochemical activation. A 6π-electrocyclization is a common pathway for the formation of six-membered rings.

One potential strategy for the synthesis of this compound via this pathway involves the use of an α-azido carbonyl compound bearing a 2-alkenylaryl moiety. organic-chemistry.org The in situ formation of an N-H imine intermediate, followed by a 6π-electrocyclization, can lead to the formation of the 3,4-dihydroisoquinoline ring system. organic-chemistry.org To incorporate the hydrazinyl group at the C1 position, the starting carbonyl compound could be an acyl azide (B81097), which upon rearrangement and reaction with the alkenylaryl group, could lead to a precursor amenable to cyclization. Subsequent reduction of the azide functionality at the C1 position would then yield the desired 1-hydrazinyl derivative.

Another conceptual approach involves a cascade aza-Wittig/6π-electrocyclization process. bohrium.comnih.govresearchgate.netntu.ac.uk In this sequence, an iminophosphorane reacts with a carbonyl compound to generate an azatriene intermediate in situ, which then undergoes a 6π-electrocyclization to form the heterocyclic ring. bohrium.comnih.govresearchgate.netntu.ac.uk By carefully designing the starting materials, it is conceivable that a protected hydrazine group could be incorporated into the final product at the C1 position.

Flow Chemistry and Continuous Synthesis Considerations

The application of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of complex molecules, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. numberanalytics.com The synthesis of hydrazine derivatives, which can be hazardous in batch processes, is particularly well-suited for flow chemistry. rsc.orgbohrium.comrsc.orgmit.edu

A continuous flow approach to the synthesis of this compound could involve a multi-step sequence where each step is performed in a dedicated flow reactor module. For instance, the formation of the 3,4-dihydroisoquinoline core could be achieved through a classical method like the Bischler-Napieralski or Pictet-Spengler reaction adapted to a flow system. organic-chemistry.orgnumberanalytics.com The resulting 1-substituted-3,4-dihydroisoquinoline, for example, a 1-chloro or 1-methoxy derivative, could then be passed through a second reactor module where it reacts with hydrazine hydrate (B1144303) or a protected hydrazine under controlled temperature and pressure to yield the final product.

The use of flow chemistry can mitigate the risks associated with handling hydrazine by generating and consuming it in situ or by minimizing the amount present at any given time. mit.edu Furthermore, process parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities. bohrium.comrsc.org

ParameterBatch SynthesisFlow Chemistry Synthesis
Safety Higher risks with hazardous reagents like hydrazine.Improved safety due to small reaction volumes and better control. mit.edu
Scalability Often challenging and may require re-optimization.More straightforward scalability by running the system for longer. rsc.orgbohrium.com
Heat & Mass Transfer Can be limited, leading to side reactions.Excellent heat and mass transfer, improving reaction efficiency. numberanalytics.com
Process Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. bohrium.comrsc.org

Synthetic Challenges and Process Optimization

The synthesis of this compound is not without its challenges, which stem from both the construction of the heterocyclic core and the introduction and stability of the hydrazinyl group.

One of the primary challenges in the synthesis of 1-substituted 3,4-dihydroisoquinolines is achieving high regioselectivity. numberanalytics.com Depending on the chosen synthetic route, the formation of isomeric byproducts can occur, necessitating careful optimization of reaction conditions and catalysts. For instance, in the Bischler-Napieralski reaction, the cyclization can sometimes lead to the formation of undesired regioisomers if the aromatic ring of the phenethylamine precursor is not appropriately substituted. numberanalytics.com

The introduction of the hydrazinyl group also presents specific challenges. Hydrazine is a strong nucleophile and a reducing agent, which can lead to side reactions if other sensitive functional groups are present in the molecule. wikipedia.org The handling of hydrazine itself requires special precautions due to its toxicity and potential instability. digitellinc.com

Furthermore, the final product, this compound, may be susceptible to oxidation or dimerization. For example, the autoxidation of a related compound, 4-hydrazinylquinolin-2(1H)-one, has been reported to lead to the formation of a pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione. mdpi.com This suggests that this compound might also be prone to oxidative degradation, especially in the presence of air, which would necessitate careful handling and storage under an inert atmosphere.

Process optimization would therefore focus on several key areas:

Catalyst and Ligand Screening: For catalytic reactions, extensive screening of catalysts and ligands is crucial to maximize yield and selectivity.

Protecting Group Strategy: The use of appropriate protecting groups for the hydrazine moiety may be necessary to prevent side reactions during the synthesis of the dihydroisoquinoline core.

Reaction Condition Optimization: Fine-tuning of parameters such as temperature, solvent, and reaction time is essential to minimize byproduct formation. numberanalytics.comnumberanalytics.com

Purification Techniques: The development of efficient purification methods is critical to isolate the target compound from unreacted starting materials and byproducts. numberanalytics.com

ChallengePotential Solution
Regioselectivity Use of directing groups, optimization of catalysts and reaction conditions. numberanalytics.com
Side reactions with hydrazine Use of protected hydrazine derivatives, optimization of reaction conditions.
Handling of hydrazine Use of hydrazine hydrate, in situ generation, or application of flow chemistry. mit.edudigitellinc.com
Product stability Storage under inert atmosphere, use of antioxidants.

Reactions at the Hydrazinyl Moiety

The hydrazinyl group, being a derivative of hydrazine, is a highly reactive functional group. It is a potent nucleophile and can participate in a wide range of reactions, including oxidation, condensation, and substitution reactions.

Oxidation Reactions to Azines and Other Products

The oxidation of hydrazines is a well-established transformation that can lead to a variety of products depending on the oxidizing agent and reaction conditions. In the case of this compound, oxidation is expected to primarily yield the corresponding azine. For instance, the oxidation of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline has been shown to produce 3,3-dimethyl-3,4-dihydroisocarbostyryl azine. organic-chemistry.org This reaction likely proceeds through the formation of a diazenyl intermediate, which then dimerizes to form the stable azine. Other potential oxidation products could arise from further oxidation or side reactions, but the azine is generally the major product.

Condensation Reactions with Carbonyl Compounds

The nucleophilic nitrogen atoms of the hydrazinyl group readily react with electrophilic carbonyl carbons of aldehydes and ketones. This condensation reaction is a cornerstone of hydrazine chemistry and a versatile method for the synthesis of various derivatives.

The reaction of this compound with aldehydes or ketones results in the formation of the corresponding hydrazones. nih.govnih.gov This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. nih.govlibretexts.org The reaction is often catalyzed by a small amount of acid. mdpi.com The resulting hydrazones are stable compounds and serve as important intermediates for the synthesis of other heterocyclic systems. libretexts.org

The versatility of this reaction allows for the introduction of a wide variety of substituents at the hydrazone moiety, depending on the carbonyl compound used. This provides a straightforward method for modifying the structure and properties of the parent molecule.

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl CompoundProduct
Benzaldehyde1-(2-Benzylidenehydrazinyl)-3,4-dihydroisoquinoline
Acetone1-(2-Isopropylidenehydrazinyl)-3,4-dihydroisoquinoline
Cyclohexanone1-(2-Cyclohexylidenehydrazinyl)-3,4-dihydroisoquinoline

This table presents expected products from the condensation reaction based on general chemical principles.

The hydrazone derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions often involve the reaction of the remaining N-H group of the hydrazine moiety with a suitably positioned electrophilic center, which can be part of the substituent introduced from the carbonyl compound.

Pyrazoles: The condensation of this compound with 1,3-dicarbonyl compounds, or α,β-unsaturated ketones, can lead to the formation of pyrazole (B372694) rings fused to the isoquinoline system. mdpi.comnih.govorganic-chemistry.org The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Triazoles: The synthesis of fused triazole systems can be achieved by reacting the hydrazinyl moiety with reagents containing a nitrogen atom and a suitable leaving group or by the cyclization of appropriately substituted hydrazones. For example, reaction with nitrous acid could lead to an azido (B1232118) intermediate, which can then undergo cyclization. Another approach involves the reaction of the hydrazone with an oxidizing agent to facilitate cyclization. researchgate.net The specific synthetic route and resulting triazole isomer (1,2,3- or 1,2,4-triazole) will depend on the chosen reagents and reaction conditions. beilstein-journals.orgrsc.orgidosi.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazinyl group are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents is expected to yield N-alkylated derivatives. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.org The use of a base is typically required to deprotonate the hydrazine and enhance its nucleophilicity.

N-Acylation: Acylation of the hydrazinyl group can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction leads to the formation of the corresponding N-acylhydrazide derivatives. Similar to alkylation, the site of acylation can vary, but the terminal nitrogen is generally more reactive.

Table 2: Representative N-Alkylation and N-Acylation Reactions

ReagentReaction TypeExpected Product
Methyl iodideN-Alkylation1-(2-Methylhydrazinyl)-3,4-dihydroisoquinoline
Acetyl chlorideN-Acylation1-(2-Acetylhydrazinyl)-3,4-dihydroisoquinoline
Benzoyl chlorideN-Acylation1-(2-Benzoylhydrazinyl)-3,4-dihydroisoquinoline

This table illustrates plausible products based on the known reactivity of hydrazines.

Reactions at the Dihydroisoquinoline Ring System

The 3,4-dihydroisoquinoline ring system also possesses reactive sites, primarily the imine (C=N) bond at the 1-position. This bond is susceptible to nucleophilic attack, particularly after activation.

A significant reaction of 1-substituted 3,4-dihydroisoquinolines is their reduction to the corresponding 1,2,3,4-tetrahydroisoquinolines. rsc.org This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The reduction of the imine bond introduces a new stereocenter at the C1 position, and enantioselective methods have been developed to control the stereochemistry of this reduction, leading to chiral tetrahydroisoquinoline derivatives. rsc.org

Furthermore, the dihydroisoquinoline ring can participate in cyclization reactions to form more complex fused systems. For instance, reactions with appropriate bifunctional reagents can lead to the annulation of new rings onto the existing framework. The specific nature of these reactions will be highly dependent on the substituents present on both the dihydroisoquinoline ring and the reacting partner.

Hydrogenation and Reduction Reactions

Metal-Mediated and Catalytic Reactions

The hydrazine moiety and the imine nitrogen of the dihydroisoquinoline ring present active sites for metal coordination and catalysis, enabling a range of bond-forming reactions.

The 1-hydrazinyl group imparts strong ligand properties to the molecule, allowing for the formation of coordination complexes with various transition metals. Hydrazine and its organic derivatives are well-established ligands in coordination chemistry, capable of acting as either monodentate or bidentate chelating agents.

In the case of this compound, the two adjacent nitrogen atoms of the hydrazine group can form a stable five-membered chelate ring with a metal ion. This interaction is a classic example of Lewis acid-base chemistry, where the electron lone pairs on the nitrogen atoms are donated to the empty d-orbitals of a transition metal cation (the Lewis acid). The formation of such complexes is energetically favorable.

Metals such as copper(II), nickel(II), cobalt(II), and palladium(II) are known to form stable complexes with N-donor ligands like hydrazines. While specific studies on the complexation of this compound are not detailed in current literature, the expected coordination behavior would involve the formation of octahedral or square planar complexes, depending on the metal ion and reaction conditions. These complexes can be valuable as catalysts or as materials with specific magnetic or electronic properties.

Table 1: Potential Coordination Modes of this compound with Transition Metals

Metal Ion (Example)Coordination Geometry (Hypothetical)Ligand Binding ModePotential Application
Cu(II)Square Planar / Distorted OctahedralBidentate (N,N')Catalyst, Antifungal Agent
Ni(II)OctahedralBidentate (N,N')Catalyst for cross-coupling
Pd(II)Square PlanarBidentate (N,N')Catalyst for C-C/C-N coupling
Co(II)Tetrahedral / OctahedralBidentate (N,N')Oxygen transport, Catalyst

The hydrazine group is a key functional group for engaging in catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A primary pathway involves the initial condensation of the hydrazine with an aldehyde or ketone to form a stable hydrazone. This resulting N-acyl hydrazone can then act as a directing group in transition-metal-catalyzed C-H activation processes.

For instance, palladium-catalyzed cyclization of N-acyl hydrazones with other molecules like vinyl azides has been developed to synthesize various isoquinoline derivatives, demonstrating C-H bond activation and C-N bond cleavage. Similarly, nickel-catalyzed reactions can utilize hydrazones formed in situ from aldehydes or ketones and hydrazine to construct challenging C(sp³)–C(sp³) bonds through reductive homo-coupling. This process is advantageous as it uses readily available carbonyl compounds and generates innocuous byproducts like water and nitrogen gas.

Hydrazine-catalyzed reactions, such as ring-closing carbonyl-olefin metathesis, have also been developed, showcasing the role of hydrazine derivatives in facilitating complex chemical transformations under catalytic conditions. These methods provide powerful tools for building molecular complexity from the this compound scaffold.

Radical-based reactions offer an alternative pathway for the derivatization of this compound. The hydrazine moiety can be oxidized under specific conditions to generate nitrogen-centered radicals. These reactive intermediates can then participate in coupling reactions to form new bonds.

Photocatalysis is a modern and effective method for initiating such radical processes. For example, organophotoredox catalysis has been used for the direct C(sp³)-H alkylation of related N-heterocycles like 3,4-dihydroquinoxalin-2-ones by coupling them with alkyl radicals generated from N-(acyloxy)phthalimides. A similar strategy could theoretically be applied to the 3,4-dihydroisoquinoline core.

Furthermore, the oxidation of hydrazones (derived from this compound) can generate diazo compounds in situ. These diazo compounds are highly versatile intermediates in organic synthesis and can undergo a variety of transformations, including cyclopropanation, C-H insertion, and further C-N bond formation.

Derivatization for Scaffold Elaboration and Library Generation

In medicinal chemistry and drug discovery, the this compound scaffold is a valuable starting point for creating large collections of diverse molecules, known as chemical libraries. The goal is to rapidly synthesize many related but structurally distinct compounds for screening against biological targets.

The most direct method for library generation from this scaffold is the reaction of the terminal -NH₂ group of the hydrazine with a library of different aldehydes and ketones. This condensation reaction is typically high-yielding and produces a diverse set of hydrazone derivatives. Each hydrazone incorporates a new structural element (the R group from the carbonyl compound), allowing for systematic exploration of the chemical space around the core scaffold.

These hydrazone libraries can be the final products for screening, or they can serve as intermediates for further elaboration. Cyclization reactions are commonly employed to convert the linear hydrazone side chain into a new heterocyclic ring. This creates more rigid and complex molecular architectures, which are often desirable for potent and selective biological activity. For example, reacting the hydrazones with appropriate reagents can lead to the formation of fused or appended pyrazole, triazine, or thiadiazole ring systems. This strategy of derivatization followed by cyclization is a powerful tool for scaffold hopping and lead optimization in drug development programs.

Table 2: Illustrative Derivatization of this compound for Library Generation

StepReactant(s)Reaction TypeProduct ClassPurpose
1 Library of Aldehydes (R-CHO) or Ketones (R-CO-R')CondensationHydrazonesIntroduce diversity (R groups)
2A Diketones or KetoestersCyclocondensation (e.g., Paal-Knorr)Pyrrole/Pyrazole DerivativesScaffold elaboration, create new ring
2B Isothiocyanates (R-NCS)Addition/CyclizationThiosemicarbazides / ThiadiazolesScaffold elaboration, introduce S, N atoms
2C Acid Chlorides / AnhydridesAcylationN-Acyl HydrazidesIntroduce amide functionality

Elucidation of Reaction Pathways

The reaction pathways of this compound are dictated by its two primary functional groups: the nucleophilic hydrazine group and the electrophilic C=N double bond of the dihydroisoquinoline ring. The interplay between these groups allows for a variety of transformations.

One of the most common reaction pathways for hydrazines involves condensation with carbonyl compounds to form hydrazones. uclm.esarabjchem.org In the case of this compound, reaction with aldehydes or ketones would readily yield the corresponding hydrazone derivatives. These reactions typically proceed through the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration.

Another significant set of reaction pathways involves the dihydroisoquinoline core itself. The Bischler-Napieralski reaction and related cyclizations are cornerstone methods for synthesizing the 3,4-dihydroisoquinoline skeleton. organic-chemistry.orgmdpi.com These reactions proceed via electrophilic cyclization of a β-phenylethylamide. The mechanism often involves the formation of a nitrilium ion intermediate upon treatment with a dehydrating agent like phosphorus oxychloride or triflic anhydride. organic-chemistry.orgvu.nl While this pertains to the synthesis of the core structure, the inherent reactivity informs the potential for further transformations of the C=N bond. For instance, the imine moiety can be reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline. rsc.org

Furthermore, complex cascade reactions can be initiated from the dihydroisoquinoline template, leading to the formation of intricate alkaloid frameworks. researchgate.net The presence of the hydrazine group provides a handle for initiating such cascades, potentially through intramolecular cyclizations following an initial intermolecular reaction. For example, after forming a hydrazone with a suitable electrophile, the dihydroisoquinoline nitrogen or the aromatic ring could participate in a subsequent cyclization step.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, is key to understanding reaction barriers and selectivity. For reactions involving this compound, the transition states will vary depending on the specific transformation.

In the formation of hydrazones from the hydrazine moiety, the transition state for the initial nucleophilic attack on a carbonyl group would involve the approach of the hydrazine nitrogen to the carbonyl carbon. The subsequent dehydration step proceeds through its own transition state, often the rate-limiting one, involving proton transfers leading to the elimination of a water molecule.

For reactions at the imine bond of the dihydroisoquinoline ring, such as reduction or addition of a nucleophile, the transition state involves the re-hybridization of the C1 carbon from sp² to sp³. The geometry and energy of this transition state are influenced by steric hindrance from substituents and the electronic nature of the attacking nucleophile. In asymmetric catalysis, for instance, the diastereomeric transition states formed between the substrate and a chiral catalyst-reagent complex determine the enantioselectivity of the product. mdpi.com The structure of the active reducing species generated from a chiral catalyst and a reagent like trichlorosilane (B8805176) is considered central to the enantioselectivity of the reaction. mdpi.com

Computational studies on analogous systems, like the Menshutkin reaction or ene reactions, demonstrate that the transition state structure and energy are highly sensitive to the solvent environment. nih.govarxiv.org Polar solvents can stabilize charged transition states through solvation, thereby lowering the activation barrier compared to reactions in nonpolar solvents. arxiv.org A similar analysis would be critical for predicting the behavior of this compound, especially in reactions that involve the formation of charged intermediates.

Identification and Characterization of Intermediate Species (e.g., Iminium Ions, Nitrilium Salts, Hydrazone Intermediates)

The stepwise nature of reactions involving this compound necessitates the formation of various transient species.

Hydrazone Intermediates: As previously mentioned, the reaction of the hydrazine group with aldehydes and ketones produces hydrazones. arabjchem.org These are often stable, isolable compounds but can also act as key intermediates for further reactions, such as the Fischer indole (B1671886) synthesis or cyclizations to form pyrazolines. uclm.es The E/Z isomerism of hydrazones is a critical factor in their reactivity, with isomerization possible through mechanisms like inversion or rotation, the latter being favored upon protonation. uclm.es

Iminium Ions: The dihydroisoquinoline portion of the molecule contains a C=N double bond, which is essentially a cyclic imine. Protonation or alkylation of the nitrogen atom (N2) converts the neutral imine into a highly electrophilic iminium ion. wikipedia.orgnumberanalytics.com This intermediate is significantly more susceptible to attack by nucleophiles than the parent imine. The formation of an iminium ion is the key first step in the hydrolysis of imines back to a carbonyl and an amine, and also in reductive amination processes. wikipedia.orgmasterorganicchemistry.com The condensation of secondary amines with aldehydes or ketones in the presence of acid is a common method for generating iminium ions for use in catalysis. wikipedia.org

Nitrilium Salts: Nitrilium ions, with the general structure [R-C≡N⁺-R'], are highly reactive intermediates known to participate in a variety of cyclization reactions. vu.nl They are central to the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines, where an N-acyl-β-phenylethylamine is cyclized using a Lewis acid. The acid promotes the formation of a nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. vu.nl While an intermediate in the synthesis of the core, understanding its formation highlights the electronic properties of the system.

Table 1: Key Intermediate Species in Reactions of this compound
Intermediate SpeciesFormation MethodRole in Reaction PathwayRelevant Citations
HydrazoneReaction of the hydrazine group with an aldehyde or ketone.Can be a final product or an intermediate for cyclization reactions. uclm.esarabjchem.org
Iminium IonProtonation or alkylation of the dihydroisoquinoline nitrogen (N2).Activates the C1 position for nucleophilic attack (e.g., in hydrolysis or reduction). wikipedia.orgnumberanalytics.commasterorganicchemistry.com
Nitrilium SaltAction of a Lewis acid on an N-acyl precursor during synthesis.Key intermediate in the Bischler-Napieralski cyclization to form the dihydroisoquinoline ring. organic-chemistry.orgvu.nl

Kinetic Studies and Determination of Rate-Determining Steps

The RDS is the step with the highest activation energy in the reaction's energy profile. labxchange.orgyoutube.com For a reaction of this compound, the RDS could be one of several steps depending on the transformation.

In a two-step hydrazone formation (nucleophilic attack followed by dehydration), either step can be rate-determining. The specific RDS often depends on the pH of the solution.

In the hydrolysis of the imine function, which is the reverse of imine formation, the rate-determining step can shift. masterorganicchemistry.com At neutral pH, the loss of the amine from the carbinolamine intermediate is often rate-determining. Under acidic conditions, the initial attack of water on the protonated iminium ion can become the RDS. masterorganicchemistry.com

For catalyzed reactions, the formation of the active catalyst-substrate complex or the subsequent chemical transformation could be rate-limiting.

Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for 1-Hydrazinyl-3,4-dihydroisoquinoline could be located. Such a study would be essential to definitively determine its three-dimensional structure in the solid state.

Molecular Geometry and Bond Parameters

Without X-ray crystallographic data, precise, experimentally determined bond lengths, bond angles, and torsion angles for this compound cannot be provided. Theoretical calculations could offer predictions, but these would require experimental validation. For context, analysis of related 3,4-dihydroisoquinoline (B110456) structures often focuses on the planarity of the fused ring system and the conformation of the dihydroisoquinoline ring.

Crystal Packing and Intermolecular Interactions

Details on the crystal packing, including intermolecular forces such as hydrogen bonding and π-stacking, are absent without crystallographic studies. The presence of the hydrazinyl group (-NHNH2) and the aromatic ring would suggest a high potential for significant hydrogen bonding networks (N-H···N) and π-π stacking interactions, which would govern the supramolecular architecture of the crystal lattice. lookchem.com

Spectroscopic Characterization for Solution and Solid-State Analysis

While spectroscopic data for various derivatives of 3,4-dihydroisoquinoline are available, specific spectra for this compound are not detailed in the literature found.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Tautomeric State Analysis

Experimentally recorded and assigned Infrared (IR) and Raman spectra for this compound are not available. A vibrational analysis would be expected to identify key functional groups:

N-H stretching vibrations from the hydrazinyl group, typically appearing in the 3200-3500 cm⁻¹ region.

C=N stretching of the imine in the dihydroisoquinoline ring, usually found around 1620-1690 cm⁻¹.

Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring.

Aliphatic C-H stretching from the methylene (B1212753) groups in the dihydropyridine (B1217469) part of the molecule.

Vibrational spectroscopy would also be a key tool to investigate the potential for tautomerism, such as the equilibrium between the this compound and a possible tautomeric form, 1-(3,4-dihydroisoquinolin-1-yl)hydrazine.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Tautomerism Studies

No specific UV-Vis absorption spectra for this compound have been published. The spectrum would be expected to show absorptions characteristic of the conjugated system formed by the benzene ring and the imine group. The position of the maximum absorption (λmax) would provide insight into the extent of electronic conjugation. amazonaws.com Studies on different tautomers or protonated species in various solvents would likely show shifts in these absorption bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants from 1D and 2D experiments (like COSY, HMQC, HMBC), are essential for the unambiguous structural assignment of this compound in solution. While NMR data for many other substituted 3,4-dihydroisoquinolines have been reported, ias.ac.inmdpi.com and some show anomalous spectra due to phenomena like slow equilibria, ias.ac.in specific assignments for the title compound are absent from the reviewed literature.

A hypothetical ¹H NMR spectrum would be expected to show signals for:

Aromatic protons.

Methylene protons of the dihydroisoquinoline ring (typically triplets).

Protons of the hydrazinyl group, which may be broad and exchangeable.

¹³C NMR would complement this by providing the chemical shifts for each unique carbon atom in the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular formula of this compound and for elucidating its structure through fragmentation analysis. The compound has a chemical formula of C₉H₁₁N₃ and a monoisotopic mass of 161.0953 Da.

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation pathways. The fragmentation of isoquinoline (B145761) alkaloids and related nitrogen heterocycles often involves initial cleavages adjacent to the nitrogen atom or the aromatic ring. nih.govmcmaster.ca For this compound, the primary fragmentation routes would likely include:

Loss of the amino group: Cleavage of the N-N bond in the hydrazinyl side chain to lose an amino radical (•NH₂), resulting in a fragment ion at m/z 145.

Loss of the hydrazinyl radical: Cleavage of the C1-N bond (alpha-cleavage), a common pathway for amines, leading to the loss of the hydrazinyl radical (•N₂H₃) and formation of a stable dihydroisoquinolinium cation at m/z 130. nih.gov

Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinoline ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. thieme-connect.de This would result in the expulsion of ethene (C₂H₄), producing a fragment ion at m/z 133.

A proposed fragmentation pattern is detailed in the table below.

Table 1. Proposed Mass Spectrometric Fragmentation of this compound.
m/zProposed FragmentFragmentation Pathway
161[C₉H₁₁N₃]⁺•Molecular Ion (M⁺•)
145[M - NH₂]⁺Loss of amino radical from hydrazinyl group
133[M - C₂H₄]⁺•Retro-Diels-Alder (RDA) reaction
130[M - N₂H₃]⁺Alpha-cleavage, loss of hydrazinyl radical

Tautomerism Studies and Equilibrium Analysis

Prototropic tautomerism is a key feature of this compound, which can exist in equilibrium between the hydrazinyl form (an amino-imine) and the hydrazono form (a hydrazone-enamine). This equilibrium is fundamental to its chemical reactivity and properties. nih.gov

Tautomeric forms of this compound. Left: Hydrazinyl form. Right: Hydrazono form.
Figure 1. Tautomeric equilibrium between the hydrazinyl and hydrazono forms.

The existence and ratio of these tautomers in solution can be determined experimentally, primarily using NMR spectroscopy. encyclopedia.pubresearchgate.net Since the proton transfer between the tautomeric forms is often slow on the NMR timescale, distinct signals for each form can be observed. nih.gov

Key NMR indicators for distinguishing the tautomers include:

¹³C NMR: The C1 carbon atom is sp³-hybridized in the hydrazinyl form, typically resonating in the range of 50-60 ppm. In contrast, the C1 carbon in the hydrazono form is part of a C=N double bond (sp²-hybridized) and would exhibit a significant downfield shift to approximately 150-160 ppm.

¹H NMR: The chemical shifts of the protons on the nitrogen atoms are highly informative. The hydrazinyl form has an -NH- proton, while the hydrazono form has an exocyclic -NH₂ group and an N2-H proton. These protons would appear at different chemical shifts and could be identified by D₂O exchange experiments.

¹⁵N NMR: The nitrogen atoms in the two forms have different electronic environments, leading to distinct ¹⁵N chemical shifts, which can be used to quantify the tautomeric populations. mdpi.com

Table 2. Expected Characteristic NMR Chemical Shifts (ppm) for Tautomeric Forms.
AtomHydrazinyl FormHydrazono Form
C1~55~155
N-H (exocyclic)~5-6 (NH)~7-8 (NH₂)
N-H (endocyclic)-~10-12 (N2-H)

The position of the tautomeric equilibrium is highly sensitive to environmental factors, particularly the solvent. nih.gov The relative stability of the tautomers can be shifted by varying solvent polarity and hydrogen-bonding capability. researchgate.net The hydrazono form, with its C=N bond and separate NH and NH₂ groups, is generally more polar than the hydrazinyl form.

Solvent Effects: In non-polar solvents like CCl₄ or CDCl₃, the less polar hydrazinyl form is expected to be favored. Conversely, in polar aprotic solvents like DMSO-d₆ or polar protic solvents like methanol, the more polar hydrazono tautomer is stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. researchgate.netnih.gov This shift can be monitored by observing the change in the relative integrals of the NMR signals corresponding to each tautomer in different solvents. mdpi.com

Substituent Effects: Although the parent compound is unsubstituted on the aromatic ring, it is well-established that substituents can electronically influence tautomeric equilibria. nih.govchemrxiv.org Electron-donating groups on the benzene ring would increase the electron density on the ring system, which could preferentially stabilize one tautomer over the other. Conversely, electron-withdrawing groups would decrease electron density, also impacting the equilibrium position. mdpi.com

Table 3. Predicted Effect of Solvent Polarity on Tautomeric Equilibrium.
SolventPolarityH-BondingFavored Tautomer
ChloroformLowWeak DonorHydrazinyl
AcetoneMediumAcceptorMixed / Hydrazono
DMSOHighAcceptorHydrazono
MethanolHighDonor/AcceptorHydrazono

Conformational Analysis and Dynamics

The 3,4-dihydroisoquinoline ring is not planar and exists in a dynamic equilibrium between two half-chair (or sofa) conformations. The energy barrier for this ring inversion is typically low, resulting in a time-averaged spectrum at room temperature unless bulky substituents lock the conformation.

The orientation of the C1-hydrazinyl substituent can be either pseudo-axial or pseudo-equatorial. The preferred conformation is determined by steric hindrance. Generally, large substituents favor the pseudo-equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. youtube.com The conformational preference and dynamics can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space proximity between protons, and by analyzing vicinal proton-proton coupling constants (³JHH), which are related to dihedral angles via the Karplus equation. soton.ac.uk Computational modeling, such as Density Functional Theory (DFT), complements these experimental studies by calculating the relative energies of different conformers. nih.govsoton.ac.uk

Ring Conformation of the Dihydroisoquinoline System

The 3,4-dihydroisoquinoline ring is a partially saturated heterocyclic system. Unlike the fully aromatic isoquinoline, the presence of the C3-C4 single bond introduces conformational flexibility to the dihydropyridine ring. This ring can, in principle, adopt several conformations, with the most common being a "sofa" or "half-chair" form.

Detailed structural data for this compound itself is not extensively available in the public domain. However, insights can be drawn from studies on related 3,4-dihydroisoquinoline derivatives. For instance, X-ray crystallographic studies on various substituted 3,4-dihydroisoquinolines have provided valuable information on their solid-state conformations. ias.ac.in Furthermore, computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the geometries and relative energies of different conformers of related heterocyclic systems. nih.gov

In many 3,4-dihydroisoquinoline derivatives, the dihydropyridine ring adopts a conformation that minimizes steric strain and torsional interactions. The specific conformation can be influenced by the nature and position of substituents. For the parent 3,4-dihydroisoquinoline, a dynamic equilibrium between different conformers is expected in solution. This has been suggested by studies on some derivatives which exhibit anomalous ¹H NMR spectra, indicating a slow equilibrium between different ring conformations that leads to line broadening of signals for protons at C1 and C3. ias.ac.in

Parameter Typical Observation in 3,4-Dihydroisoquinoline Derivatives Method of Determination
Ring PuckeringHalf-chair or Sofa conformationX-ray Crystallography, ias.ac.in NMR Spectroscopy ias.ac.in
Inter-ring Dihedral AngleVaries with substitution patternX-ray Crystallography ias.ac.in
Conformational EquilibriumSlow exchange between conformers in some derivativesNMR Spectroscopy ias.ac.in

This table presents generalized findings for the 3,4-dihydroisoquinoline ring system based on studies of its derivatives, as direct data for this compound is limited.

Conformational Preferences of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) attached to the C1 position of the dihydroisoquinoline ring introduces additional conformational complexity. The orientation of the hydrazinyl group relative to the ring is determined by rotation around the C1-N bond. The conformational preferences will be governed by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

The lone pair of electrons on the nitrogen atoms of the hydrazinyl group can interact with the π-system of the imine bond (C1=N2) and the adjacent benzene ring. These stereoelectronic interactions can influence the rotational barrier around the C1-N bond and favor specific conformations. nih.gov

In the absence of direct experimental data for this compound, we can hypothesize potential stable conformations based on general principles. The hydrazinyl group may orient itself to minimize steric clashes with the hydrogen atom at C8 of the isoquinoline core. Furthermore, the possibility of intramolecular hydrogen bonding between one of the N-H protons of the hydrazinyl group and the nitrogen atom (N2) of the dihydroisoquinoline ring could stabilize certain conformations. The relative orientation of the terminal -NH₂ group of the hydrazinyl moiety is also subject to rotation around the N-N bond.

Computational modeling would be a valuable tool to investigate the potential energy surface of this compound and to determine the relative energies of different conformers, taking into account the interplay between ring puckering and hydrazinyl group rotation.

Rotational Bond Potential Influencing Factors Predicted Preferred Conformation
C1-N (Hydrazinyl)Steric hindrance with H8, stereoelectronic effects, potential intramolecular hydrogen bonding.A conformation that minimizes steric repulsion and potentially allows for intramolecular hydrogen bonding.
N-N (Hydrazinyl)Lone pair repulsion, hydrogen bonding.Typically a gauche conformation is favored for hydrazine (B178648) itself.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 1-Hydrazinyl-3,4-dihydroisoquinoline, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them (HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. bohrium.comacs.org

Illustrative Data for a Dihydroisoquinoline Derivative

The following table represents typical geometric and electronic parameters that would be calculated for a dihydroisoquinoline scaffold using DFT methods.

ParameterCalculated ValueMethod/Basis Set
Total Energy-479.2 HartreesB3LYP/6-311+G(d,p)
HOMO Energy-6.2 eVB3LYP/6-311+G(d,p)
LUMO Energy-1.1 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.1 eVB3LYP/6-311+G(d,p)
Dipole Moment2.5 DebyeB3LYP/6-311+G(d,p)

Note: This data is representative and not specific to this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational cost. These methods are particularly useful for benchmarking DFT results and for calculating precise interaction energies, electron correlation effects, and reaction barriers where high accuracy is critical.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of this compound. mdpi.com Comparing the computed spectrum with experimental data helps in assigning specific vibrational modes to the observed peaks. Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-visible electronic absorption spectra, predicting the excitation energies (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental results to confirm the molecular structure. mdpi.com

Illustrative Spectroscopic Data Prediction

This table shows examples of predicted spectroscopic values for a molecule with a similar hydrazone-like functional group.

Spectroscopic DataPredicted ValueComputational Method
Key IR Frequencies (cm⁻¹)N-H stretch: 3350, C=N stretch: 1640B3LYP/6-311+G(d,p)
UV-Vis λmax (nm)285TD-DFT/B3LYP
¹³C NMR Chemical Shift (ppm)C=N carbon: 155GIAO/B3LYP

Note: This data is representative and not specific to this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and dynamics. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can explore its conformational landscape by revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. mdpi.com Simulations can track the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period. mdpi.com

Mechanistic Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions at a molecular level.

For reactions involving this compound, such as oxidation or isomerization, computational modeling can elucidate the reaction mechanism. rsc.org By mapping the potential energy surface along a defined reaction coordinate, researchers can identify the transition state—the highest energy point along the lowest energy path from reactant to product. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This analysis helps in understanding the feasibility of a proposed reaction pathway and can reveal the structure of transient intermediates. researchgate.net

Investigation of Intermediates and Transition States

The synthesis of the 3,4-dihydroisoquinoline (B110456) core, the foundational structure of this compound, is most commonly achieved through the Bischler-Napieralski reaction. wikipedia.orgorganicreactions.org This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions. wikipedia.orgnrochemistry.com Computational studies and mechanistic investigations have focused on elucidating the key intermediates and transition states of this process.

Two primary mechanisms have been proposed and studied. wikipedia.org The first involves a dichlorophosphoryl imine-ester intermediate, while the second, and more commonly accepted, proceeds through a highly reactive nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The choice of dehydrating agent (e.g., POCl₃, P₂O₅) and reaction conditions can influence the prevailing mechanistic pathway. wikipedia.orgorganic-chemistry.org

Key Intermediates in Bischler-Napieralski Reaction:

IntermediateDescriptionRole in Reaction
N-Acyl-β-arylethylamine The starting material for the cyclization.Precursor to the cyclization intermediate.
Imidoyl Phosphate (B84403)/Chloride Formed by the reaction of the amide carbonyl with the dehydrating agent (e.g., POCl₃).This activated species readily eliminates to form the key electrophile. organic-chemistry.org
Nitrilium Ion A key electrophilic intermediate formed by the loss of the activated carbonyl oxygen. wikipedia.orgorganic-chemistry.orgThis species undergoes intramolecular electrophilic aromatic substitution to form the new ring.
Spiroindolenine Derivative A potential intermediate formed during the cyclization step. nih.govIn some cases, this can rearrange to form the final product.
3,4-Dihydroisoquinolinium Salt The initial product of the cyclization.Deprotonation yields the final neutral 3,4-dihydroisoquinoline.

The transition state for the key cyclization step involves the interaction of the nitrilium ion with the electron-rich aromatic ring. The stability of this transition state, and thus the feasibility of the reaction, is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the benzene (B151609) ring activate it towards electrophilic attack, stabilizing the transition state and facilitating the reaction. jk-sci.com Conversely, electron-withdrawing groups can hinder the reaction. In some complex cases, the reaction can be diverted through a cascade of no fewer than 10 elementary steps to yield unexpected products like carbazoles. nih.gov

Molecular Modeling and Docking Studies for Chemical Design Principles

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a this compound derivative, might bind to a biological target. nih.govmdpi.com These techniques are fundamental in modern drug discovery for designing new compounds with desired biological activities. mdpi.commdpi.com Studies on various 3,4-dihydroisoquinoline derivatives demonstrate their potential as inhibitors for a range of biological targets, including tubulin and leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.govnih.gov

For instance, a virtual screening of databases like ZINC and PubChem for compounds containing the 3,4-dihydroisoquinoline scaffold identified potential inhibitors of leucine aminopeptidase. mdpi.com These computational hits were then subjected to molecular docking simulations to predict their binding modes within the active site of the enzyme. nih.govmdpi.com This approach allows for the rational design of new derivatives by suggesting modifications that could enhance binding affinity and, consequently, inhibitory activity. mdpi.comnih.gov The process typically involves generating low-energy 3D conformations of the ligands and then "docking" them into the receptor's binding site, with the resulting poses being scored based on their predicted binding energy. nih.gov

Ligand-Target Interaction Analysis at a Molecular Level (e.g., for scaffold design)

The analysis of ligand-target interactions at the molecular level provides crucial information for scaffold design and optimization. For the 3,4-dihydroisoquinoline scaffold, docking studies have revealed key interactions that contribute to its binding affinity for various enzymes.

In the case of leucine aminopeptidase (LAP) inhibitors, docking simulations showed that a dihydroisoquinoline derivative was able to form essential hydrogen bonds with amino acid residues like Gly362 and coordinate with the zinc ions present in the active site. nih.gov For inhibitors of the p53-MDM2 protein-protein interaction, X-ray crystallography revealed a distinct binding mode for dihydroisoquinolinone inhibitors, providing a structural basis for further optimization. nih.gov

Similarly, when 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were studied as tubulin polymerization inhibitors, molecular docking was used to propose a hypothetical binding mode, helping to explain the observed structure-activity relationships. nih.gov Docking studies of tetrahydroisoquinoline derivatives with KRas, an anti-angiogenesis target, showed that the most active compounds adopted specific low-energy conformations within the active site. nih.gov These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in determining the biological activity of this class of compounds. The hydrazinyl group at the C1 position of this compound would be expected to be a key hydrogen bond donor and acceptor, significantly influencing its potential interactions with biological targets.

Structure-Activity Relationship (SAR) Derivation for Chemical Library Design

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of chemical libraries of more potent and selective compounds. researchgate.netnih.gov For derivatives of 3,4-dihydroisoquinoline and related hydrazinyl-containing heterocycles, several SAR studies have been conducted.

A study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as cytotoxic agents found that the nature and position of substituents significantly impacted their activity. nih.gov Similarly, for heterocyclic hydrazide derivatives, it was found that increasing the length of a linker between a heterocyclic amine and a hydrazide group led to a decrease in antimicrobial activity. researchgate.netnih.gov In another study on thiazole (B1198619) derivatives, the presence of strong electron-donating groups on an aryl ring attached to a hydrazinyl moiety resulted in excellent α-amylase inhibitory activity. researchgate.net

Summary of Structure-Activity Relationships for Dihydroisoquinoline and Hydrazide Derivatives:

Scaffold/DerivativeTarget/ActivityKey SAR Findings
1,4-Disubstituted-3,4-dihydroisoquinolines Cytotoxic ActivityThe nature and substitution pattern at positions 1 and 4 are critical for activity. nih.gov
Heterocyclic Hydrazides Antimicrobial ActivityIncreasing the linker length between the heterocycle and the hydrazide group decreases activity. researchgate.netnih.gov
Hydrazinylthiazole Carbaldehydes Anti-diabetic ActivityStrong electron-donating groups on the aryl ring enhance α-amylase inhibition. researchgate.net
3,4-Dihydroisoquinolin-1(2H)-ones Antioomycete ActivityA carboxyl group at the C4 position is necessary for activity. rsc.org
1,3-Disubstituted-3,4-dihydroisoquinolines Spasmolytic ActivityThe nature of substituents at both C1 and C3 positions influences smooth muscle relaxant properties. mdpi.com

These findings suggest that for a chemical library based on this compound, modifications to the hydrazinyl group (e.g., forming hydrazones with various aldehydes) and substitution on the aromatic ring would be critical areas to explore for modulating biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as CoMFA and CoMSIA, have also been successfully used to reveal structural requirements for the activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org

Predictive Studies on Reactivity and Selectivity

Computational chemistry offers powerful methods to predict the reactivity and selectivity of chemical reactions. For the 3,4-dihydroisoquinoline system, these studies can help anticipate the outcomes of synthetic transformations. The Bischler-Napieralski reaction, for example, is highly sensitive to the electronic properties of the starting β-arylethylamide. jk-sci.com

Predictive studies would suggest that the reactivity of the aromatic ring in a this compound precursor during a Bischler-Napieralski cyclization would be influenced by other substituents present on the ring. Electron-donating groups would favor the reaction, while electron-withdrawing groups would disfavor it. jk-sci.com Furthermore, the position of these groups would dictate the regioselectivity of the cyclization. jk-sci.com

Computational studies using Density Functional Theory (DFT) can be employed to investigate the reactivity of different positions on the heterocyclic ring. For example, studies on cumulenes have used DFT to understand the factors influencing reaction selectivity across different double bonds. nih.gov A similar approach could be applied to this compound to predict its reactivity towards various reagents. For instance, one could predict the most likely site of electrophilic or nucleophilic attack, or the relative reactivity of the hydrazinyl nitrogen atoms. The dehydration of substituted tetrahydroisoquinolines has been shown to proceed with regioselectivity, a process that can be rationalized and predicted through an understanding of the reaction mechanism and intermediate stability. acs.org In silico tools can also predict physicochemical properties and potential biological activities, as demonstrated by the use of PASS (Prediction of Activity Spectra for Substances) software to forecast the pharmacological profiles of novel heterocyclic hydrazide derivatives. researchgate.netmdpi.com

Chirality and Stereoselective Synthesis

Enantioselective Reduction of 1-Substituted-3,4-dihydroisoquinolines

Enantioselective reduction strategies are designed to produce a single, desired enantiomer of the target molecule with high purity. nih.govrsc.org These methods are critical for producing chiral compounds without the need for resolving racemic mixtures. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines, such as the 1-hydrazinyl derivative, can be accomplished through several catalytic and stoichiometric techniques. nih.govrsc.org

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of imines. mdpi.com Transition metal complexes of iridium (Ir) and ruthenium (Ru) featuring chiral ligands have proven to be exceptionally effective for the hydrogenation of 1-substituted-3,4-dihydroisoquinolines. mdpi.com These catalysts create a chiral environment around the C=N bond, facilitating the addition of hydrogen to a specific face of the double bond, thereby yielding one enantiomer in excess.

Iridium catalysts, often activated with additives, are among the most effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.com For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully applied to the hydrogenation of various 1-aryl-3,4-dihydroisoquinolines, achieving excellent yields and high enantiomeric excesses (ee). mdpi.com The substrate can be activated using a Brønsted acid, such as in the form of a hydrochloride salt, which often improves both the catalytic activity and the enantioselectivity. mdpi.com

Ruthenium-catalyzed hydrogenations, both homogeneous and heterogeneous, also provide a robust route to chiral tetrahydroisoquinolines. mdpi.com Chiral cationic ruthenium catalysts, for example, have been used for the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines in ionic liquids, affording the corresponding products in high yields and ee values. mdpi.com While direct examples for the 1-hydrazinyl substrate are not extensively documented, the high efficiency of these catalytic systems on analogous 1-alkyl and 1-aryl substituted dihydroisoquinolines suggests their potential applicability.

Table 1: Examples of Asymmetric Hydrogenation of 1-Substituted-3,4-Dihydroisoquinolines

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
[Ir(COD)Cl]₂/(S)-P-Phos + H₃PO₄1-Phenyl-3,4-dihydroisoquinoline HCl9796 mdpi.com
[Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf]1-Methyl-3,4-dihydroisoquinoline>9998 mdpi.com
[Ir(COD)Cl]₂/(R)-3,5-diMe-Synphos1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline95>99 (after crystallization)

The use of stoichiometric chiral hydride reducing agents is another established method for the enantioselective reduction of prochiral imines. nih.govwikipedia.org These reagents incorporate a chiral moiety that directs the delivery of a hydride ion to one face of the C=N double bond. This approach often results in high enantioselectivity. nih.gov

Several types of chiral hydride reagents have been developed. Modified sodium borohydride (B1222165) reagents, prepared by reacting NaBH₄ with chiral acids like tartaric acid, have been used to reduce 1-substituted-3,4-dihydroisoquinolines with good success. nih.gov Another class of effective reagents includes chiral boranes, such as diisopinocampheylborane, derived from α-pinene, and BINAL-H reagents, which are lithium aluminum hydride derivatives modified with chiral binaphthol ligands. nih.govuwindsor.ca These reagents have demonstrated high enantioselectivity in the reduction of ketones and can be applied to imine systems. uwindsor.ca For the reduction of 1-benzyl-3,4-dihydroisoquinolines, enantiomeric excesses of 85–90% have been achieved, which can often be enhanced to >98% through crystallization. nih.gov

Table 2: Chiral Hydride Reducing Agents for Enantioselective Reduction

ReagentSubstrate TypeTypical ee (%)Reference
NaBH₄ / Tartaric Acid1-Benzyl-3,4-dihydroisoquinolines85-90 nih.gov
Diisopinocampheylborane1-Benzyl-3,4-dihydroisoquinolines85 nih.gov
BINAL-HAryl Alkyl Ketones (analogous systems)>90 uwindsor.ca

Enzymatic catalysis represents a green and highly selective alternative for asymmetric synthesis. nih.govrsc.org Oxidoreductase enzymes, such as alcohol dehydrogenases, can catalyze the reduction of C=N bonds with exceptional levels of enantioselectivity under mild reaction conditions. nih.govmdpi.com This method is one of the four principal strategies for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.govrsc.org

The process typically involves a dehydrogenase enzyme and a cofactor, such as NADH or NADPH, which provides the hydride for the reduction. A sacrificial substrate, like isopropanol (B130326) or glucose, is often used in a coupled reaction to regenerate the cofactor, allowing the enzyme to be used in catalytic amounts. mdpi.com While specific studies detailing the enzymatic reduction of 1-hydrazinyl-3,4-dihydroisoquinoline are not widely reported, the broad substrate tolerance of many oxidoreductases suggests this as a viable and promising route. nih.gov Enzymes have been successfully employed for the reduction of a wide variety of ketones and imines, often yielding products with very high enantiomeric excess (>99% ee). nih.govmdpi.com

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis relies on the presence of one or more existing stereocenters in a molecule to influence the creation of a new one. This strategy is particularly useful when a chiral starting material is readily available or when a chiral element is introduced temporarily.

A widely used diastereoselective strategy involves the temporary attachment of a chiral auxiliary to the substrate. nih.gov For a 1-substituted-3,4-dihydroisoquinoline, a chiral auxiliary can be attached to the nitrogen atom of the imine. nih.govrsc.org The steric bulk and conformational preference of the auxiliary then block one face of the C=N double bond, forcing a non-chiral reducing agent (e.g., sodium borohydride) to attack from the less hindered face. sci-hub.se This results in the formation of one diastereomer in preference to the other.

Common chiral auxiliaries include derivatives of amino alcohols, such as Evans-type oxazolidinones, or chiral amines like (R)- or (S)-1-phenylethylamine. sci-hub.se After the diastereoselective reduction, the auxiliary is chemically cleaved from the molecule to yield the enantiomerically enriched product and can often be recovered for reuse. This method provides a reliable way to control stereochemistry, and the diastereomeric products can often be separated by standard techniques like chromatography or crystallization to achieve very high stereochemical purity. sci-hub.se

Multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient processes that combine three or more starting materials in a single step to form a complex product. The Ugi reaction can be employed to synthesize functionalized 1,2,3,4-tetrahydroisoquinolines. A diastereoselective variant of this reaction is possible when one of the components is chiral.

A highly diastereoselective Ugi three-component reaction has been developed using chiral 3,4-dihydroisoquinolines (DHIQs), isocyanides, and carboxylic acids to produce enantiopure 1,2,3,4-tetrahydroisoquinolines (THIQs). organicreactions.org In this approach, the inherent chirality of the DHIQ, for example at the C-3 or C-4 position, controls the addition of the isocyanide at the C-1 position, leading to excellent diastereoselectivity. organicreactions.org In the context of this compound, if the molecule were prepared from a chiral precursor leading to a stereocenter elsewhere in the ring, an Ugi-type reaction could be a powerful tool for introducing further complexity at the C-1 position in a diastereoselective manner.

Resolution of Racemic Mixtures of Dihydroisoquinoline Derivatives

The classical and most common method for separating the enantiomers of a racemic basic compound like this compound is through the formation of diastereomeric salts. researchgate.net This process involves reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent.

The acidic and basic components react to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. researchgate.net Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically enriched amine.

Commonly used chiral resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, and camphorsulfonic acid. nih.gov For instance, the reaction of racemic 1-substituted-3,4-dihydroisoquinolines with (+)-tartaric acid would yield a mixture of two diastereomeric salts: (R)-dihydroisoquinoline-(+)-tartrate and (S)-dihydroisoquinoline-(+)-tartrate. These can then be separated based on their differential solubility in a suitable solvent.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidAcid
(-)-Tartaric AcidAcid
(R)-(-)-Mandelic AcidAcid
(S)-(+)-Mandelic AcidAcid
(+)-Camphor-10-sulfonic acidAcid

This table is generated based on established chemical principles for chiral resolution.

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions.

Chiral Pool Synthesis Derivations

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. mdpi.com Common sources for the chiral pool include amino acids, sugars, and terpenes.

For the synthesis of chiral this compound derivatives, a plausible approach would involve starting from a chiral α-amino acid. The synthesis could proceed through the transformation of the amino acid into a chiral phenylethylamine derivative, which serves as the backbone for the isoquinoline (B145761) ring system. The subsequent Bischler-Napieralski reaction, a cornerstone in the synthesis of 3,4-dihydroisoquinolines, would then be employed to construct the heterocyclic core. rsc.orgorganic-chemistry.org The chirality originating from the starting amino acid would be transferred to the final product.

Alternatively, a chiral hydrazine (B178648) derivative could potentially be used to introduce the stereocenter. The asymmetric hydrogenation of hydrazones, which are compounds containing a C=N-N bond system, has been shown to be an effective method for producing chiral hydrazines using transition-metal catalysts with chiral ligands. researchgate.net

Stereochemical Characterization of Chiral Derivatives

The definitive determination of the three-dimensional arrangement of atoms in chiral molecules is accomplished through various analytical techniques. For chiral derivatives of this compound, the primary methods would be Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for each enantiomer. mdpi.com For a chiral hydrazine derivative, reaction with a chiral reagent like Mosher's acid could produce diastereomers with distinct NMR spectra, allowing for the determination of enantiomeric excess. Spectroscopic data for related 1,3-disubstituted 3,4-dihydroisoquinolines show characteristic signals for the protons and carbons of the isoquinoline core. mdpi.com

X-ray Crystallography: This is the most unambiguous method for determining the absolute configuration of a chiral molecule. nih.gov It requires the formation of a single crystal of one of the enantiomers, often as a salt with a chiral counter-ion of known configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom in three-dimensional space, providing definitive proof of its stereochemistry. mdpi.com For example, an X-ray analysis of enantiomerically pure crystals of related compounds has been used to determine their absolute configurations. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for both separating enantiomers and determining the enantiomeric purity of a sample. researchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including heterocyclic amines. researchgate.net

Table 2: Analytical Techniques for Stereochemical Characterization

TechniqueApplicationInformation Obtained
NMR with Chiral AdditivesDetermination of enantiomeric puritySeparate signals for each enantiomer, allowing for quantification.
X-ray CrystallographyDetermination of absolute configurationPrecise 3D structure of the molecule. mdpi.com
Chiral HPLCSeparation and quantification of enantiomersRetention time for each enantiomer, allowing for determination of enantiomeric ratio. nih.gov

This table summarizes standard analytical methods used in stereochemical analysis.

Regioselectivity in Reactions of 1 Hydrazinyl 3,4 Dihydroisoquinoline

Factors Governing Regiochemical Outcomes

The ultimate structure of products formed from 1-hydrazinyl-3,4-dihydroisoquinoline is determined by a combination of electronic and steric effects inherent to the substrates, as well as the reaction conditions, including the choice of catalyst and solvent.

The electronic nature of substituents on both the this compound core and the reacting partner plays a pivotal role in directing regioselectivity. In reactions analogous to pyrazole (B372694) synthesis, where hydrazines condense with 1,3-dicarbonyl compounds, the distribution of electron density dictates the initial site of nucleophilic attack. nih.govmdpi.com For instance, electron-withdrawing groups on an arylhydrazine can influence which nitrogen atom is more nucleophilic. mdpi.com

In the context of this compound, the hydrazine (B178648) group is a strong nucleophile. When reacting with unsymmetrical electrophiles, such as β-unsaturated ketones, the initial attack can occur at either the α- or β-position of the ketone. The electronic properties of substituents on the dihydroisoquinoline ring system or on the electrophile can favor one position over the other, leading to a specific regioisomer. nih.gov For example, in the synthesis of pyrazoles, electron-donating groups on the reacting ketone generally lead to higher regioselectivity compared to electron-withdrawing groups. nih.gov

Steric hindrance, the spatial bulk of reacting molecules, significantly influences reaction pathways and regiochemical outcomes. wikipedia.org In the case of this compound, bulky substituents near the C1 position or on the hydrazine group itself can impede the approach of a reactant, favoring attack at a less sterically crowded site. nih.gov This principle is well-documented in the synthesis of substituted pyrazoles from β-aminoenones, where less bulky substituents on the enone lead to higher regioselectivity. nih.gov

Similarly, in 1,3-dipolar cycloaddition reactions, steric hindrance between bulky groups on the dipolarophile and the dipole plays a key role in controlling diastereoselectivity and can also influence regioselectivity. nih.gov For reactions involving this compound, a large substituent on the reacting partner would likely favor the formation of a product where the bulky groups are positioned as far apart as possible in the transition state, thus determining the regiochemistry of the addition.

The choice of catalyst and solvent can dramatically alter the regioselectivity of a reaction. nih.gov In pyrazole synthesis from hydrazines and 1,3-diketones, the solvent system is critical. Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to protic solvents like ethanol. organic-chemistry.org Furthermore, the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase regioselectivity in pyrazole formation by modifying the hydrogen-bonding environment and the nucleophilicity of the hydrazine. conicet.gov.ar

Catalysts also exert strong control. Acid catalysis can enhance the electrophilicity of a carbonyl group, while base catalysis can increase the nucleophilicity of the hydrazine. nih.gov In some cases, the presence of a catalyst can completely reverse the regioselectivity. nih.gov For instance, in palladium-catalyzed reactions, the choice of ligand can be the determining factor for the regiochemical outcome of annulation processes. mdpi.com The coordination of hydrazine to metal catalysts like copper can also influence the activity and selectivity of the catalytic system. acs.org

Table 1: Illustrative Effect of Solvents on Regioselectivity in a Hypothetical Reaction

Regioselective Cycloaddition Reactions

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. This compound can serve as a precursor to nitrile imines, which are highly reactive 1,3-dipoles. These are typically generated in situ from a corresponding hydrazone derivative (formed by reacting the hydrazine with an aldehyde) followed by treatment with a base. koreascience.krmdpi.com

The reaction of these in situ-generated nitrile imines with unsymmetrical dipolarophiles, such as alkenes or alkynes, can lead to two possible regioisomers. The regioselectivity of this [3+2] cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile. mdpi.com Often, the cycloaddition proceeds with high regioselectivity, forming a single isomer. nih.govresearchgate.net For example, the reaction of nitrile imines with electron-deficient alkenes typically results in the terminal nitrogen atom of the nitrile imine bonding to the more electron-deficient carbon of the double bond. mdpi.com DFT calculations have been used to rationalize that the observed regioselectivity often corresponds to the reaction pathway with the lowest activation energy. mdpi.com

Control of Regioselectivity in Annulation and Cyclization Processes

Annulation and cyclization reactions provide pathways to complex fused heterocyclic systems. The this compound scaffold can participate in such reactions, leading to novel polycyclic structures. The control of regioselectivity is crucial for the synthesis of a specific target molecule.

Palladium- and rhodium-catalyzed C-H activation and annulation reactions are prominent methods for constructing isoquinolone derivatives. mdpi.comrsc.org In these processes, a directing group guides the metal catalyst to a specific C-H bond, and subsequent annulation with a coupling partner like an alkyne or allene (B1206475) proceeds with high regioselectivity. mdpi.comrsc.org The hydrazine moiety, or a derivative thereof, could potentially act as a directing group to guide such transformations.

Intramolecular cyclization reactions are also governed by regioselective principles. For instance, the condensation of a hydrazine derivative with a molecule containing two electrophilic centers can lead to cyclization. The outcome depends on which nitrogen of the hydrazine attacks which electrophilic site, a process that can be controlled by thionating a specific carbonyl group to make it more reactive. nih.gov This strategy allows for the regioselective construction of fused triazine rings. nih.gov

Table 2: Illustrative Data for Regioselective Annulation Reactions

Computational Prediction and Validation of Regioselectivity

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding regioselectivity. eurjchem.com By calculating the energies of transition states for different reaction pathways, chemists can predict which regioisomer is kinetically favored. mdpi.com

In the context of cycloaddition reactions involving nitrile imines derived from this compound, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants. The interaction between the HOMO of the nitrile imine and the LUMO of the dipolarophile (or vice versa) determines the preferred orientation of attack and thus the regiochemical outcome. mdpi.com These calculations have successfully rationalized the regioselectivity observed in the formation of pyrazole and triazole derivatives. nih.govmdpi.com Similarly, DFT studies can elucidate the mechanisms of metal-catalyzed annulation reactions, corroborating experimental observations and providing a solid foundation for predicting outcomes and developing new synthetic methods. mdpi.com

Applications As Synthetic Intermediates and Advanced Scaffolds

Precursor for Complex Heterocyclic Systems

The reactivity of the hydrazine (B178648) moiety and the inherent structure of the dihydroisoquinoline ring make this compound a potent building block for the synthesis of intricate heterocyclic frameworks.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is the backbone of a large family of alkaloids with significant biological activities. researchgate.netnih.gov While 1-Hydrazinyl-3,4-dihydroisoquinoline is not a typical starting material for classic THIQ synthesis routes like the Pictet-Spengler or Bischler-Napieralski reactions, which generally commence from β-arylethylamines, its structural framework is closely related. nih.govorganic-chemistry.org The synthesis of THIQ derivatives often involves creating the heterocyclic ring from acyclic precursors. chemistryviews.org

The conversion of this compound to a classic THIQ alkaloid scaffold would necessitate two key transformations: the reduction of the C=N imine bond within the dihydroisoquinoline ring to form the saturated tetrahydroisoquinoline structure, and the simultaneous or subsequent conversion of the hydrazinyl group at the C1 position into a substituent characteristic of the target alkaloid (e.g., a hydrogen, alkyl, or benzyl (B1604629) group). While not a direct pathway, the dihydroisoquinoline core itself is a common motif that can be modified to access these important scaffolds. organic-chemistry.org

A significant application of this compound is its use in constructing fused polyheterocyclic systems. The hydrazine group, containing two nucleophilic nitrogen atoms, is an ideal synthon for forming five- or six-membered heterocyclic rings by reacting with appropriate bifunctional electrophiles.

One of the most common transformations involves the reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) or their equivalents. researchgate.netclockss.org This condensation reaction typically proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield a fused pyrazole (B372694) ring. This provides a direct route to pyrazolo[5,1-a]isoquinoline derivatives.

Similarly, reaction with reagents like nitrous acid or other nitrogen-containing electrophiles can lead to the formation of fused triazole or tetrazole rings, resulting in complex systems such as triazolo[5,1-a]isoquinolines. The versatility of 3,4-dihydroisoquinolines as synthons for preparing fused polyheterocycles containing a bridgehead nitrogen atom has been well-demonstrated. nih.gov This general reactivity pattern highlights the potential of the 1-hydrazinyl derivative as a key intermediate. rsc.orgmdpi.comrsc.org

Table 1: Examples of Fused Heterocycle Synthesis from this compound
ReactantResulting Fused RingProduct ClassRelevant Reaction Principle
1,3-Diketone (e.g., Acetylacetone)Dimethyl-pyrazolePyrazolo[5,1-a]isoquinolineCondensation with β-dicarbonyl compounds. researchgate.netclockss.org
β-Ketoester (e.g., Ethyl acetoacetate)Methyl-pyrazolonePyrazolo[5,1-a]isoquinolin-2-oneReaction with β-ketoesters to form pyrazolones. clockss.orgnih.gov
Nitrous Acid (NaNO₂)TriazoleTriazolo[5,1-a]isoquinolineDiazotization followed by cyclization. rsc.org
Carbon Disulfide (CS₂)ThiadiazoleThiadiazolo[2,3-a]isoquinolineReaction of hydrazines with CS₂ to form thiadiazoles.

The hydrazine functional group is a direct precursor to the azo group (–N=N–). researchgate.net The oxidation of this compound provides a straightforward method for synthesizing novel azo compounds. organic-chemistry.orgmdpi.com Depending on the reaction conditions and the oxidizing agent used, different products can be obtained.

Mild oxidation, using reagents such as air, hydrogen peroxide, or trichloroisocyanuric acid (TCCA), can lead to the formation of a symmetrical azo compound, where two isoquinoline (B145761) moieties are linked through an azo bridge. mdpi.com This dimerization results in a 1,1'-(diazene-1,2-diyl)bis(3,4-dihydroisoquinoline) structure. A variety of oxidizing agents, including metal-free options like Selectfluor or Bobbitt's salt, have been developed for the efficient dehydrogenation of hydrazines to azo compounds. organic-chemistry.org

Furthermore, the hydrazinyl group can participate in condensation reactions with nitroso compounds to form unsymmetrical azo derivatives. This allows for the coupling of the dihydroisoquinoline scaffold to other aromatic or heterocyclic rings, creating a diverse range of azo dyes and photoswitchable molecules. nih.govnih.gov

Role in Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool in modern organic synthesis for their efficiency and atom economy. mdpi.com While specific examples using this compound as a reactant are not extensively documented, its structure makes it a highly promising candidate for the design of novel MCRs.

The hydrazine moiety can act as a binucleophile. In a potential MCR, the terminal -NH2 group could react with a carbonyl compound (e.g., an aldehyde) to form a hydrazone in situ. The adjacent -NH- group and the C=N bond of the dihydroisoquinoline ring could then participate in a subsequent cyclization with a third component, such as a ketene (B1206846) or an isonitrile. Hydrazine derivatives like cyanoacetohydrazide are already employed in MCRs to build complex heterocyclic systems. nih.gov This suggests that this compound could serve as a valuable component for generating novel, densely functionalized isoquinoline-containing structures in a single step.

Scaffold for Chemical Library Generation for Research Screening

In medicinal chemistry, the isoquinoline framework is considered a "privileged scaffold" due to its frequent appearance in molecules with diverse biological activities. nih.govresearchgate.netnih.gov The compound this compound is an excellent starting point for generating a chemical library for high-throughput screening. The high reactivity of the hydrazinyl group serves as a versatile chemical handle for diversification, allowing a multitude of different functionalities to be appended to the dihydroisoquinoline core from a single precursor.

Starting with this compound, a library of derivatives can be rapidly synthesized through various parallel reactions. For instance:

Hydrazone Formation: Reaction with a diverse panel of aldehydes and ketones yields a library of hydrazones with varying substituents.

Acylation: Treatment with different acyl chlorides or sulfonyl chlorides produces a series of stable hydrazides.

Pyrazole Synthesis: As described in section 9.1.2, reaction with a collection of β-dicarbonyl compounds can generate a library of fused pyrazolo-isoquinolines. researchgate.net

Reductive Amination: The hydrazine can be converted into other amine derivatives, further expanding the structural diversity.

This strategy allows for the systematic exploration of the chemical space around the dihydroisoquinoline scaffold, which is a key process in the search for new therapeutic agents. nih.govorganic-chemistry.org

Table 2: Library Generation Potential of this compound
Reaction TypeReagent ClassResulting Functional Group/ScaffoldLibrary Diversity Source
CondensationAldehydes/Ketones (R-CHO/R₂C=O)Hydrazone (-NH-N=CHR)Variation of the 'R' groups on the carbonyl compound.
AcylationAcyl Halides (R-COCl)Hydrazide (-NH-NH-COR)Variation of the 'R' group on the acyl halide.
SulfonylationSulfonyl Halides (R-SO₂Cl)Sulfonylhydrazide (-NH-NH-SO₂R)Variation of the 'R' group on the sulfonyl halide.
Cyclocondensationβ-DicarbonylsFused Pyrazole RingVariation of substituents on the dicarbonyl backbone. researchgate.net

Advanced Material Precursors (if applicable)

The derivatives of this compound hold potential as precursors for advanced materials. The most direct application lies in the field of dyes and pigments. researchgate.net As discussed in section 9.1.3, the oxidation of this compound or its condensation with nitrosoarenes leads to the formation of heterocyclic azo compounds. nih.govnih.gov Azo compounds are the largest class of industrial dyes, and incorporating a rigid heterocyclic scaffold like dihydroisoquinoline can influence properties such as color, photostability, and affinity for substrates. nih.gov

Furthermore, heterocyclic compounds containing multiple nitrogen atoms are widely investigated as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. The fused pyrazole or triazole derivatives of this compound could serve as multidentate ligands, capable of coordinating with metal ions to create novel materials with potential applications in catalysis, gas storage, or sensing. researchgate.netgoogle.com

Advanced Analytical Characterization Techniques in 1 Hydrazinyl 3,4 Dihydroisoquinoline Research

Advanced X-ray Diffraction Studies

Absolute Configuration Determination

The determination of the absolute configuration is critical for understanding the biological activity of chiral molecules. X-ray crystallography can determine the absolute configuration of an enantiomerically pure compound through the anomalous dispersion effect. researchgate.netnih.gov This effect becomes more pronounced with the presence of heavier atoms in the structure. For light-atom molecules, such as many organic compounds, obtaining high-quality data is essential.

In the context of 1-substituted-3,4-dihydroisoquinolines, which are often chiral at the C1 position, obtaining a single crystal of an enantiomerically pure sample allows for the definitive assignment of its (R) or (S) configuration. rsc.orgresearchgate.net For instance, the crystal structure of a chiral derivative would reveal the precise spatial arrangement of the substituent at the C1 position relative to the rest of the dihydroisoquinoline ring system. While a specific crystal structure for 1-Hydrazinyl-3,4-dihydroisoquinoline is not available, the general methodology remains applicable. The process involves crystallizing a single enantiomer and analyzing the diffraction data, often calculating the Flack parameter to confidently assign the absolute stereochemistry. researchgate.net

Table 10.1: Representative Crystallographic Data for a Substituted Dihydroisoquinoline Derivative

ParameterValue
Empirical FormulaC₁₉H₁₉NO₂
Formula Weight293.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)10.234(4)
β (°)109.87(3)
Volume (ų)1504.1(10)
Z4
Density (calculated) (g/cm³)1.295

Note: This data is representative of a substituted dihydroisoquinoline derivative and not this compound itself. Data is illustrative.

Disorder and Polymorphism Studies

X-ray diffraction is also a key tool for studying structural disorder and polymorphism in crystalline solids. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in the development of pharmaceutical compounds as different polymorphs can exhibit different physical properties, including solubility and stability.

Disorder in a crystal structure, where atoms or groups of atoms occupy multiple positions, can also be identified and modeled from diffraction data. For a molecule like this compound, the flexible hydrazinyl group could potentially exhibit conformational disorder in the solid state. Advanced X-ray diffraction studies would be able to model this disorder, providing a more accurate picture of the molecule's solid-state behavior. To date, specific studies on the polymorphism of this compound have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is an essential tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. This technique, often coupled with a chromatographic separation method like HPLC, allows for the confident identification of a target molecule in a complex mixture.

For this compound (C₉H₁₁N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

Table 10.2: Theoretical Exact Mass for this compound

SpeciesFormulaTheoretical m/z
[M+H]⁺C₉H₁₂N₃⁺162.1026
[M+Na]⁺C₉H₁₁N₃Na⁺184.0845

Tandem mass spectrometry (MS/MS) on a high-resolution instrument provides detailed information about the compound's structure through the analysis of its fragmentation patterns. While specific fragmentation data for this compound is not published, we can predict a likely fragmentation pathway based on the structure of related isoquinolines. Common fragmentation pathways for isoquinoline (B145761) alkaloids involve the cleavage of bonds adjacent to the nitrogen atom and the loss of small neutral molecules. For this compound, characteristic fragmentation would likely involve the loss of the hydrazinyl group (NH₂NH) or parts thereof, as well as cleavages within the dihydroisoquinoline ring.

Advanced NMR Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments is typically employed to establish the structural framework of a molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the dihydroisoquinoline core, COSY would show correlations between the protons on C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the proton at C1 would show an HMBC correlation to C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is invaluable for determining stereochemistry and conformation.

While specific NMR data for this compound is not available, the following table provides representative ¹H and ¹³C NMR chemical shift assignments for a 1-methyl-3,4-dihydroisoquinoline, illustrating the type of data obtained from such analyses. mdpi.comnih.gov

Table 10.3: Representative ¹H and ¹³C NMR Data for a 1-Methyl-3,4-dihydroisoquinoline Derivative in CDCl₃

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)Key HMBC Correlations (H to C)
1163.5--
1-CH₃23.62.32 (t, J=1.5)C1, C8a
346.93.59 (td, J=7.5, 1.5)C1, C4, C4a
426.32.60 (t, J=7.5)C3, C5, C8a
4a123.7--
5106.06.66 (s)C4, C7, C8a
6,7-OCH₂O-101.25.97 (s)C6, C7
8107.86.97 (s)C1, C4a, C6
8a132.8--

Note: This data is for 6,7-Methylenedioxy-1-methyl-3,4-dihydroisoquinoline and serves as an illustrative example. mdpi.com

Solid-State NMR

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. It is particularly useful for studying polymorphism, as different crystal forms will give rise to different ssNMR spectra. It can also provide information on the local environment and intermolecular interactions. For nitrogen-containing heterocycles, ¹⁵N solid-state NMR can be particularly informative for probing the electronic structure and hydrogen bonding involving the nitrogen atoms. nih.gov While solution NMR provides information about the time-averaged structure of a molecule, ssNMR provides a snapshot of the molecule's conformation in the solid state. For a compound like this compound, ssNMR could be used to study the conformation of the hydrazinyl substituent and its interactions with neighboring molecules in the crystal lattice.

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

The separation of enantiomers is a critical step in the analysis of chiral compounds. For this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective method for determining enantiomeric excess (% ee). nih.govheraldopenaccess.us The principle of this technique, often referred to as the direct method, relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus, separation. chiralpedia.com

Research Findings:

While specific chromatograms for this compound are not widely published, extensive research on analogous 1-substituted tetrahydroisoquinolines and other nitrogen heterocycles provides a clear framework for its analysis. mdpi.comclockss.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the enantioseparation of isoquinoline alkaloids. mdpi.com Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolution for similar structures. mdpi.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to reduce peak tailing and improve the peak shape of basic compounds like isoquinolines. mdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100

Gas chromatography (GC) with a chiral stationary phase, often based on derivatized cyclodextrins, can also be used, particularly for more volatile derivatives of the analyte. gcms.cz

Interactive Data Table: Representative Chiral HPLC Separation Parameters for Isoquinoline Derivatives

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection (nm)Typical Resolution (Rs)Reference
Chiralpak ADMethanol:Diethylamine (100:0.1, v/v)1.0254> 2.0 mdpi.com
Chiralcel ODAcetonitrile-based0.8254> 1.5 mdpi.com
Cyclodextrin-basedAcetonitrile/Buffer1.0280> 1.8 nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum containing positive or negative peaks, known as Cotton effects. The sign and intensity of these effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter. mdpi.com

Research Findings:

For chiral isoquinoline alkaloids, CD spectroscopy is instrumental in assigning the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by computational methods. mdpi.comnih.gov The electronic transitions of the aromatic chromophore in the isoquinoline ring system give rise to characteristic Cotton effects in the far-UV region (typically 190-250 nm). researchgate.net The helicity of the molecule, influenced by the substituent at the chiral center, can often be correlated with the sign of the Cotton effects. mdpi.com For instance, studies on steroidal quinoxalines have shown that different substituents can drastically alter the CD spectrum, allowing for the determination of the molecule's helicity. mdpi.com In gas-phase studies of cold, isolated molecules, CD spectroscopy can even distinguish between different conformers of a single chiral compound, providing a wealth of structural information. nih.gov

Interactive Data Table: Hypothetical CD Spectral Data for (S)-1-Hydrazinyl-3,4-dihydroisoquinoline

Wavelength (nm)Cotton Effect SignMolar Ellipticity (deg·cm²/dmol)Associated Transition
~240Positive (+)+15,000π → π
~215Negative (-)-22,000π → π
~200Positive (+)+30,000n → π*

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light for vibrational transitions. ru.nl VCD provides significantly more structural information than standard IR spectroscopy and often more than electronic CD, as a typical VCD spectrum can contain dozens of bands, each corresponding to a specific vibrational mode of the molecule. This makes VCD an exceptionally powerful tool for determining the absolute configuration of complex chiral molecules. nih.gov

Research Findings:

A key advantage of VCD is its ability to unambiguously assign the absolute configuration, even for molecules where electronic CD is inconclusive or difficult to interpret. nih.govmdpi.comresearchgate.net This is particularly relevant for molecules with multiple chiral centers or where the electronic chromophore is far from the stereocenter. nih.gov Research on N-heterocyclic carbene precursors has demonstrated that VCD can distinguish between four different stereoisomers, whereas ECD spectra were nearly identical for epimers. nih.govmdpi.comresearchgate.net The VCD spectrum is highly sensitive to the detailed molecular structure, and specific VCD transitions can often be correlated with individual chirality centers within a molecule. mdpi.com The analysis almost invariably requires a close comparison between the experimental VCD spectrum and a spectrum predicted by quantum chemical calculations. ru.nl

Interactive Data Table: Representative VCD Transitions for a Chiral N-Heterocycle

Wavenumber (cm⁻¹)VCD SignVibrational Mode Assignment
1455+CH₂ scissoring
1380-CH wagging
1250+/- (couplet)C-N stretching coupled with CH bending
1100+Ring deformation

Computational Spectroscopy for Spectrum Prediction and Interpretation

Modern chiroptical analysis is a synergistic combination of experimental measurement and theoretical calculation. Computational methods, particularly those based on Density Functional Theory (DFT), are indispensable for the interpretation of CD and VCD spectra. nih.gov

The standard procedure involves several steps:

Conformational Search: The first step is to identify all low-energy conformations of the molecule, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution.

Spectrum Calculation: For each stable conformer, the CD and/or VCD spectrum is calculated using time-dependent DFT (TD-DFT) for CD and DFT for VCD. researchgate.netnih.gov

Boltzmann Averaging: The individual spectra are averaged based on their calculated relative Gibbs free energies to generate a final theoretical spectrum.

Comparison: This final computed spectrum is then compared with the experimental spectrum. A good match between the predicted spectrum for a specific enantiomer (e.g., the S-enantiomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized compound. ru.nlmdpi.com

This computational approach transforms CD and VCD from comparative methods into ab initio methods for absolute configuration determination, providing a high degree of confidence in the structural assignment of chiral molecules like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to access 1-hydrazinyl-3,4-dihydroisoquinoline derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H aminoimidoylation, which enables direct functionalization of the isoquinoline core. Optimizing ligand choice (e.g., bidentate phosphines) and solvent polarity (e.g., DMF or acetonitrile) significantly impacts regioselectivity and yield . Alternatively, aza-Henry reactions with nitromethane under ambient conditions provide access to β-nitroamine intermediates, which can be acylated or alkylated in a one-pot process. Excess nitromethane (5–10 equiv.) and acylation agents like acetyl chloride improve stability and final product isolation .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of GC (for volatile intermediates) and HPLC (for polar derivatives) with UV detection at 254 nm to assess purity. For structural confirmation, employ 1H^1H- and 13C^{13}C-NMR to verify hydrazinyl proton signals (δ 6.5–7.2 ppm) and dihydroisoquinoline ring carbons (δ 25–35 ppm for CH2_2 groups). High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures accurate molecular ion identification .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in the catalytic synthesis of this compound derivatives?

  • Methodological Answer : Asymmetric transfer hydrogenation (ATH) using [Ru(η6^6-arene)(TsDPEN)] catalysts achieves high enantiomeric excess (e.e. >90%). Key factors include:

  • Substrate substitution : Methoxy groups at C6/C7 positions increase reaction rates and e.e. via stabilizing CH/π interactions with the catalyst’s arene ligand .
  • Solvent system : A formic acid/triethylamine azeotrope (5:2 ratio) provides optimal proton transfer kinetics .
    Computational DFT studies can predict transition-state stabilization by analyzing charge distribution on the C=N bond (Mulliken charges) .

Q. How do structural modifications of this compound impact antitumor activity, and what SAR trends are critical?

  • Methodological Answer :

  • α-Ketoimine moiety : Essential for cytotoxicity (IC50_{50} <5 μM in leukemia L1210 cells). Replacements with phenyl or alkyl groups reduce activity by >50% .
  • Hydrophobic substituents : C6 benzyloxy or allyloxy groups enhance membrane permeability. SAR studies show that 3'-monosubstituted benzoyl derivatives (e.g., 3'-Cl or 3'-OCH3_3) improve potency via hydrophobic interactions with G1-phase cell cycle targets .
  • Validation : Flow cytometry (propidium iodide staining) quantifies G1-phase arrest, while docking studies (AutoDock Vina) correlate substituent bulk with binding affinity to cyclin-dependent kinases .

Q. What computational approaches resolve contradictions in catalytic mechanisms for asymmetric hydrogenation of dihydroisoquinolines?

  • Methodological Answer : Discrepancies in transition-state models (e.g., ionic vs. radical pathways) can be addressed via:

  • DFT calculations : Compare free energy profiles of proposed pathways using B3LYP/6-31G(d) basis sets. Focus on proton transfer steps between the hydride donor (e.g., HCO2_2H) and the Ru–H intermediate .
  • Kinetic isotope effects (KIE) : Experimental 1H/2H^1H/^2H KIE >2.0 supports a concerted proton-hydride transfer mechanism, ruling out stepwise ionic pathways .

Data Contradiction Analysis

Q. Why do methoxy-substituted derivatives show conflicting bioactivity trends in different studies?

  • Methodological Answer : Contradictions arise from divergent substitution patterns:

  • C6 vs. C7 methoxy groups : C6-methoxy derivatives exhibit higher cytotoxicity (e.g., IC50_{50} = 1.2 μM) due to enhanced π-stacking with DNA topoisomerase II, while C7-methoxy analogs are less active (IC50_{50} >10 μM) .
  • Electron-withdrawing groups : Nitro or trifluoromethyl substituents at C1 reduce urease inhibition (IC50_{50} >50 μM) compared to electron-donating groups (e.g., –OCH3_3, IC50_{50} = 11.2 μM) . Validate via molecular docking (e.g., Glide SP) to map steric clashes in enzyme active sites .

Experimental Design Considerations

Q. How to optimize reaction scalability for this compound derivatives without compromising enantiopurity?

  • Methodological Answer :

  • Continuous flow chemistry : Reduces racemization by minimizing residence time. Use microreactors with immobilized Ru catalysts (e.g., silica-supported TsDPEN complexes) .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects intermediates prone to epimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.